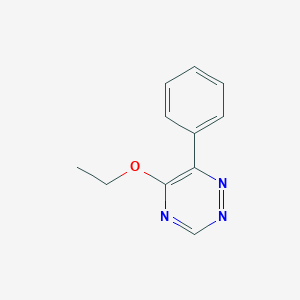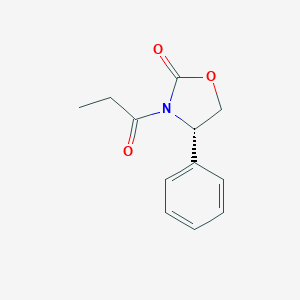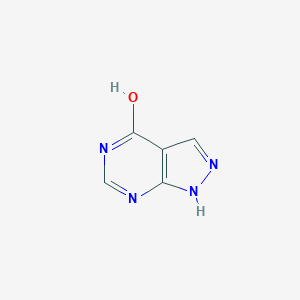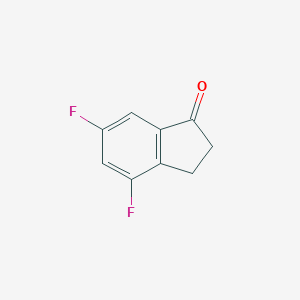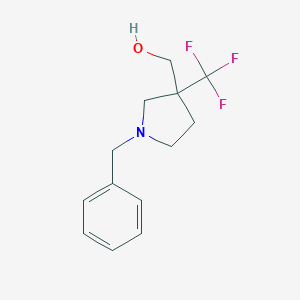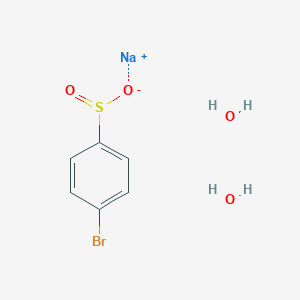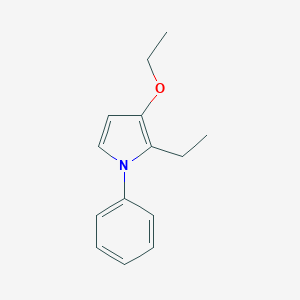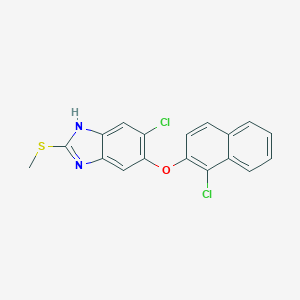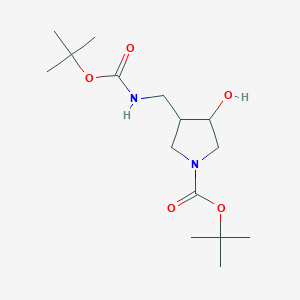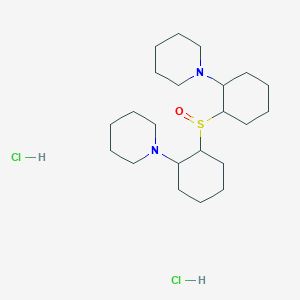
1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride, also known as SCI-65, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SCI-65 is a small molecule that has been identified as a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the development of various types of cancers, making SCI-65 a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride involves the inhibition of the protein-protein interaction between STAT3 and JAK2. This interaction is essential for the activation of STAT3, which is a transcription factor that plays a crucial role in the development and progression of various types of cancers. By inhibiting this interaction, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride prevents the activation of STAT3, leading to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of STAT3, which is a crucial step in its activation. Moreover, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to inhibit the expression of various genes that are involved in cancer cell growth and proliferation. Additionally, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to induce the expression of genes that are involved in apoptosis, leading to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is its potent inhibitory activity against the STAT3-JAK2 interaction, which makes it a promising candidate for cancer therapy. Moreover, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to have low toxicity and high selectivity towards cancer cells, making it a desirable therapeutic agent. However, one of the limitations of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride is its relatively low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride. One of the main areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride in vivo, which can provide valuable information for its clinical development. Moreover, the potential synergistic effects of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride with other cancer therapies, such as chemotherapy and radiation therapy, need to be explored. Finally, the development of novel derivatives of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride with improved pharmacological properties can lead to the discovery of more potent and selective cancer therapeutics.
Méthodes De Synthèse
The synthesis of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride involves a multi-step process that starts with the reaction between cyclohexanone and sulfur dioxide to form the sulfoxide intermediate. This intermediate is then reacted with piperidine to form the corresponding sulfinamide. The sulfinamide is subsequently oxidized to the sulfinyl compound using hydrogen peroxide and catalytic amounts of sodium tungstate. Finally, the sulfinyl compound is reacted with hydrochloric acid to form the dihydrochloride salt of 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride.
Applications De Recherche Scientifique
1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Moreover, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer therapy. Additionally, 1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
Propriétés
Numéro CAS |
172421-34-0 |
|---|---|
Nom du produit |
1,1'-(Sulfinyldi-2,1-cyclohexanediyl)bispiperidine dihydrochloride |
Formule moléculaire |
C22H42Cl2N2OS |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
1-[2-(2-piperidin-1-ylcyclohexyl)sulfinylcyclohexyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C22H40N2OS.2ClH/c25-26(21-13-5-3-11-19(21)23-15-7-1-8-16-23)22-14-6-4-12-20(22)24-17-9-2-10-18-24;;/h19-22H,1-18H2;2*1H |
Clé InChI |
ALPKUNUGYNKQGW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCCCC2S(=O)C3CCCCC3N4CCCCC4.Cl.Cl |
SMILES canonique |
C1CCN(CC1)C2CCCCC2S(=O)C3CCCCC3N4CCCCC4.Cl.Cl |
Synonymes |
1-[2-[2-(1-piperidyl)cyclohexyl]sulfinylcyclohexyl]piperidine dihydroc hloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



